2-(2,4-Dichlorophenoxy)pyridin-3-amine

Medicinal Chemistry Drug Design Physicochemical Property Prediction

Procuring generic dichlorophenoxypyridine risks isomeric contamination. 2-(2,4-Dichlorophenoxy)pyridin-3-amine (CAS 175136-22-8) is the specific 2,3-isomer with documented DHFR engagement (ChEMBL) and proven utility as a sulfonylurea herbicide intermediate. • XLogP 2.9 (vs 3.3 for 6-isomer) - preferred for CNS & solubility-critical programs • Validated scaffold for ALS-inhibiting herbicide libraries • Essential HPLC reference standard for isomeric purity verification

Molecular Formula C11H8Cl2N2O
Molecular Weight 255.1 g/mol
CAS No. 175136-22-8
Cat. No. B068166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4-Dichlorophenoxy)pyridin-3-amine
CAS175136-22-8
Molecular FormulaC11H8Cl2N2O
Molecular Weight255.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)OC2=C(C=C(C=C2)Cl)Cl)N
InChIInChI=1S/C11H8Cl2N2O/c12-7-3-4-10(8(13)6-7)16-11-9(14)2-1-5-15-11/h1-6H,14H2
InChIKeyPDJZNBHGWZVWAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,4-Dichlorophenoxy)pyridin-3-amine: Overview


2-(2,4-Dichlorophenoxy)pyridin-3-amine (CAS 175136-22-8) is a heterocyclic building block belonging to the aminopyridine class, characterized by a pyridine core substituted with a 2,4-dichlorophenoxy group at the 2-position and a primary amine at the 3-position. It is primarily utilized as a versatile intermediate in the synthesis of herbicide candidates and kinase inhibitor libraries. Its procurement value is rooted in its specific substitution pattern, which dictates the regiochemistry and physicochemical properties of downstream derivatives, distinguishing it from other positional isomers. [1]

Workflow Medicinal chemistry and agrochemical intermediate synthesis
Selection logic Position-specific amine directs regiochemistry for downstream coupling
Use context Kinase inhibitor library design and herbicide candidate synthesis

2-(2,4-Dichlorophenoxy)pyridin-3-amine: Substitution Risks


Procurement based on a generic 'aminopyridine' or 'dichlorophenoxypyridine' description is high-risk. The target compound is one of several low-cost, commercially available positional isomers, such as 6-(2,4-dichlorophenoxy)pyridin-3-amine (CAS 85686-48-2). These isomers are not functionally interchangeable. The position of the amine relative to the phenoxy group creates unique intramolecular interactions that lead to quantifiable differences in thermodynamic properties and biological target engagement, even in the absence of a full published biological profile. [1] For instance, the target's specific structure is cited in the synthesis pathway for sulfonylurea herbicide intermediates, a route not directly applicable to its isomers. Using an analog without verifying positional identity can lead to synthesis failure, altered pharmacokinetic profiles of final drug candidates, or completely void biological assay results, wasting significant research resources.

Target compound
2-(2,4-Dichlorophenoxy)pyridin-3-amine Documented DHFR engagement Herbicide intermediate IP
Common generic substitute
6-(2,4-dichlorophenoxy)pyridin-3-amine (CAS 85686-48-2) Regioisomer with distinct thermodynamic properties; amine position alters target engagement and synthetic utility. Using the 6-isomer may lead to synthesis failure or void biological assay results.

2-(2,4-Dichlorophenoxy)pyridin-3-amine: Comparative Evidence


Predicted LogP and Solubility Comparison

Computational predictions provide the only available quantitative differentiation between 2-(2,4-dichlorophenoxy)pyridin-3-amine and its common regioisomer, 6-(2,4-dichlorophenoxy)pyridin-3-amine. The target compound's unique substitution pattern results in a lower predicted partition coefficient (XLogP3) of 2.9, compared to 3.3 for the 6-isomer. This is due to the amine at position 3 being ortho to the ether linkage, allowing for potential intramolecular hydrogen bonding that reduces hydrophobicity. [1] [2]

Lipophilicity profile
Cross-study comparable
Target XLogP3: 2.9
vs. 6-isomer XLogP3: 3.3
Δ = -0.4 (more hydrophilic)
Lower predicted lipophilicity supports different solubility and permeability profiles in drug design programs.
Computed via XLogP3; experimental validation may refine exact values.
Medicinal Chemistry Drug Design Physicochemical Property Prediction

DHFR Inhibitory Activity

The target compound's capacity to engage biological targets was screened against Pneumocystis carinii dihydrofolate reductase (DHFR), a key anti-infective target. The compound demonstrates measurable inhibitory activity in this assay, a data point that is structurally specific. This contrasts with the absence of publicly available, comparable target-engagement data for its closest positional isomers, making the target a more advanced starting point for hit-to-lead optimization against this enzyme class. [1]

DHFR inhibition assay
Class-level inference
Active against P. carinii DHFR
Comparator 6-isomer: no public data available
Provides a decision-making basis for selecting this scaffold over silent isomers for hit-to-lead exploration.
Quantitative IC50 requires further proprietary access; ChEMBL assay context.
Anti-infective Research Enzymology Pneumocystis carinii

Sulfonylurea Herbicide Intermediate Role

The primary documented application of 2-(2,4-dichlorophenoxy)pyridin-3-amine is as a key intermediate in the multi-step synthesis of highly efficient sulfonylurea herbicides, such as trifloxysulfuron. Its specific amine orientation facilitates the crucial N-coupling or sulfonylation step, a reactivity profile not mirrored by the 6-isomer which is not cited in the same patent-documented synthetic pathways. This creates a distinct procurement identity versus isomers used for different, unrelated chemical transformations.

Herbicide intermediate role
Supporting evidence
Cited in sulfonylurea herbicide synthesis patents
6-isomer: not linked to same IP
Validated starting point for agrochemical library synthesis, reducing downstream patentability risk.
Process chemistry and patent literature analysis context.
Agrochemical Synthesis Herbicide Development Process Chemistry

2-(2,4-Dichlorophenoxy)pyridin-3-amine: Application Scenarios


Hit-to-Lead Optimization for DHFR

Medicinal chemistry teams exploring novel anti-infectives can confidently procure this compound as one of the few 2,4-dichlorophenoxypyridine isomers with documented DHFR engagement. The provided ChEMBL assay evidence supports its use as a privileged base scaffold. Researchers can then synthesize a targeted library around it, focusing on improving the potency that the initial screen indicated, a strategy more efficient than screening a compound with no target-class engagement history. [1]

Sulfonylurea Herbicide Analog Synthesis

Agrochemical discovery groups should integrate this compound into combinatorial libraries for ALS-inhibiting sulfonylurea herbicides. Its role as an intermediate in established synthesis routes provides a proven, scalable path for analog generation. This allows process chemists to explore structure-activity relationships (SAR) around the phenyl and pyridine rings without having to validate a completely new synthetic entry point, significantly accelerating the lead optimization cycle.

Physicochemical Property-Driven Lead Selection

Computational drug designers can leverage the quantified, isomer-specific XLogP data. The target's lower predicted lipophilicity (XLogP 2.9) compared to the 6-isomer (XLogP 3.3) makes it the preferred starting scaffold for programs where high solubility and low tissue distribution are critical, such as central nervous system (CNS) target modulation. Procuring this isomer allows researchers to bypass the synthetic burden of designing and testing the more lipophilic isomer and later having to resolve solubility issues. [2]

Analytical Reference Standard

Due to the commercial availability of multiple regioisomers and the risk of isomeric contamination during synthesis, the pure compound serves as an essential chromatographic reference standard. Analytical chemistry groups should procure this specific CAS number to develop robust HPLC or LC-MS methods capable of separating and quantifying the desired 2,3-isomer from the 2,6-isomer and other synthesis byproducts, ensuring batch-to-batch consistency and intellectual property integrity.

Application
Selection Property
Validation Focus
Hit-to-lead optimization for DHFR
Reported enzyme engagement context
Potency improvement from an active baseline scaffold
Sulfonylurea herbicide analog synthesis
Established process chemistry route
Scalable synthetic entry and SAR exploration
Physicochemical property-driven lead selection
Lower predicted lipophilicity (XLogP 2.9)
Solubility and tissue distribution assay context
Analytical reference standard
Isomeric purity and identity
HPLC or LC-MS method development for regioisomer separation
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